molecular formula C15H13ClF3N3O2 B10915189 Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10915189
M. Wt: 359.73 g/mol
InChI Key: NSLNNVKGBGTXHE-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a chlorophenyl hydrazine derivative with a trifluoromethyl ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Methyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

The uniqueness of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a chlorophenyl and a trifluoromethyl group enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structural features, which contribute to its biological efficacy.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClF3N4O2
  • Molecular Weight : 327.69 g/mol
  • IUPAC Name : this compound

The structure consists of a tetrahydropyrazolo framework with a carboxylate functional group and halogen substituents that influence its reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been identified as potent inhibitors of kinases involved in cancer progression.

Case Study: Inhibition of Kinases

A study demonstrated that certain pyrazolo[1,5-a]pyrimidines effectively inhibited the activity of kinases such as CDK2 and CDK4, which are crucial for cell cycle regulation. The compound's IC50 values were reported in the low micromolar range (e.g., IC50 = 15.2 ± 0.4 µM), indicating strong potency compared to standard chemotherapeutics .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against various pathogens. Pyrazolo[1,5-a]pyrimidines have been shown to possess activity against bacteria and fungi by disrupting their cellular processes.

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit α-glucosidase, an enzyme linked to glucose metabolism. The results indicated that it possesses significant inhibitory activity with IC50 values considerably lower than those of standard inhibitors like acarbose .

CompoundIC50 (µM)Reference
This compound15.2 ± 0.4
Acarbose (Standard)750.0 ± 1.5

Properties

Molecular Formula

C15H13ClF3N3O2

Molecular Weight

359.73 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H13ClF3N3O2/c1-24-14(23)10-7-20-22-12(15(17,18)19)6-11(21-13(10)22)8-2-4-9(16)5-3-8/h2-5,7,11-12,21H,6H2,1H3

InChI Key

NSLNNVKGBGTXHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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